N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
CAS No.: 162358-09-0
Cat. No.: VC20812530
Molecular Formula: C25H39NO5
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide - 162358-09-0](/images/no_structure.jpg)
CAS No. | 162358-09-0 |
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Molecular Formula | C25H39NO5 |
Molecular Weight | 433.6 g/mol |
IUPAC Name | [2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate |
Standard InChI | InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27) |
Standard InChI Key | GNDIBYIKXCMJGO-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Appearance | Powder |
Physical and Chemical Properties
Structural Characteristics
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide possesses a complex structure characterized by several key features:
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A central carbon atom bonded to an acetamide group
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Two acetyloxy-substituted methyl groups attached to the central carbon
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A 4-octylphenyl moiety connected via a propyl chain
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Multiple functional groups including esters and an amide
This structural arrangement contributes to the compound's distinctive chemical behavior, solubility characteristics, and reactivity patterns, particularly in the context of pharmaceutical synthesis and analysis .
Physical Properties
The physical properties of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide provide critical information for its handling, storage, and application in both research and industrial contexts. These properties are summarized in Table 1.
Table 1: Physical Properties of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Property | Value |
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Physical State | Solid |
Color | Off-White to Pale Beige |
Melting Point | 101-103°C |
Boiling Point | 582.2±50.0°C (Predicted) |
Density | 1.043 |
Recommended Storage Temperature | 2-8°C |
Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate |
pKa | 14.68±0.46 (Predicted) |
The data presented in this table is derived from chemical property databases and demonstrates the compound's relatively high melting and boiling points, moderate density, and limited solubility in common organic solvents .
Chemical Reactivity
Synthesis Methods
Industrial Production
Large-scale industrial production of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would require optimization of synthetic routes to maximize efficiency, yield, and purity. The production process would likely involve:
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Careful selection of starting materials, potentially including n-octylbenzene as described in related fingolimod synthesis approaches
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Implementation of controlled reaction conditions to ensure selectivity and minimize side reactions
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Development of efficient purification protocols to achieve high purity
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Quality control measures to verify structural integrity and purity
Applications and Significance
Pharmaceutical Relevance
The primary pharmaceutical significance of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide stems from its relationship to fingolimod, an important medication for treating relapsing-remitting multiple sclerosis. Fingolimod has demonstrated significant clinical efficacy, with studies showing substantial reduction in relapse rates compared to placebo treatments .
As an identified impurity in fingolimod production, N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is relevant to:
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Pharmaceutical quality control processes
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Regulatory compliance in drug manufacturing
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Method development for impurity detection and quantification
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Optimization of synthetic routes to minimize impurity formation
Research Applications
Beyond its role in pharmaceutical production, N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide may have applications in fundamental research:
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Serving as a reference standard for analytical method development and validation
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Contributing to structure-activity relationship studies for fingolimod analogues
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Providing insights into acetylation patterns and reactivity in complex molecules
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Facilitating research into improved synthetic routes for related compounds
The compound may also serve as a valuable tool for researchers investigating the chemistry and biology of fingolimod and related sphingosine-1-phosphate receptor modulators.
Analytical Methods
Characterization Methods
Comprehensive characterization of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would typically involve multiple complementary techniques:
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Spectroscopic methods:
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¹H and ¹³C NMR spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Crystallographic methods:
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X-ray crystallography for definitive three-dimensional structural determination if crystalline samples can be prepared
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Thermal analysis:
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Differential Scanning Calorimetry (DSC) to confirm melting point and thermal behavior
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Thermogravimetric Analysis (TGA) to assess thermal stability
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These methods collectively provide detailed structural and physicochemical information essential for complete characterization of the compound.
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